1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime
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Overview
Description
1,4-dioxaspiro[45]decane-7,8,9-trione trioxime is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime involves multiple steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable precursor with hydroxylamine to introduce the oxime groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert the oxime groups into amines, altering the compound’s properties.
Scientific Research Applications
1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime can be compared with other spirocyclic compounds, such as:
1,6-dioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the oxime groups, resulting in different chemical properties and applications.
1,4-dioxaspiro[4.5]decane-7,8,9-trione: Similar core structure but without the oxime groups, leading to different reactivity and uses. The presence of oxime groups in this compound makes it unique, providing additional sites for chemical reactions and interactions with biological molecules.
Properties
CAS No. |
282108-82-1 |
---|---|
Molecular Formula |
C8H11N3O5 |
Molecular Weight |
229.19g/mol |
IUPAC Name |
(NZ)-N-[(7E)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11N3O5/c12-9-5-3-8(15-1-2-16-8)4-6(10-13)7(5)11-14/h12-14H,1-4H2/b9-5-,10-6+,11-7? |
InChI Key |
RDCIKEVIDOSXDO-UQMMRQSGSA-N |
SMILES |
C1COC2(O1)CC(=NO)C(=NO)C(=NO)C2 |
Origin of Product |
United States |
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